molecular formula C19H20O3 B3023735 3'-Carboethoxy-3-(3-methylphenyl)propiophenone CAS No. 898790-51-7

3'-Carboethoxy-3-(3-methylphenyl)propiophenone

Cat. No.: B3023735
CAS No.: 898790-51-7
M. Wt: 296.4 g/mol
InChI Key: HTEBPGOMNASESW-UHFFFAOYSA-N
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Description

3'-Carboethoxy-3-(3-methylphenyl)propiophenone is a substituted propiophenone derivative characterized by a carboethoxy group (-COOEt) at the 3' position of the aromatic ring and a 3-methylphenyl substituent at the 3-position of the propanone backbone. This compound is structurally tailored for applications in organic synthesis, particularly in reactions involving ketone functionalization or as a precursor in pharmaceuticals.

Properties

IUPAC Name

ethyl 3-[3-(3-methylphenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-22-19(21)17-9-5-8-16(13-17)18(20)11-10-15-7-4-6-14(2)12-15/h4-9,12-13H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEBPGOMNASESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644065
Record name Ethyl 3-[3-(3-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-51-7
Record name Ethyl 3-[3-(3-methylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(3-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’-Carboethoxy-3-(3-methylphenyl)propiophenone typically involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

3’-Carboethoxy-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.

Scientific Research Applications

Chemistry

  • Reference Standard : Used in analytical chemistry for developing and validating analytical methods.
  • Intermediate Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of derivatives with enhanced biological activity.

Biology

  • Neurotransmitter Interaction : Investigated for its effects on neurotransmitter systems, particularly as a dopamine reuptake inhibitor, which may have implications for treating conditions like ADHD.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation for therapeutic use against infections.

Medicine

  • Therapeutic Potential : Research is ongoing to explore its efficacy in treating neurological conditions and possibly cancer due to structural similarities with known anticancer agents.
  • Mechanism of Action : It is hypothesized to modulate biological pathways such as aromatase inhibition and cell cycle regulation, leading to apoptosis in cancer cells.

Industry

  • Specialty Chemicals Production : Utilized in the production of specialty chemicals and materials, including polymers or coatings due to its reactive functional groups.

Case Studies

  • Dopamine Reuptake Inhibition Study :
    • Objective: To evaluate the compound's effect on dopamine levels in synaptic clefts.
    • Findings: Demonstrated increased dopaminergic neurotransmission similar to other psychoactive drugs.
  • Antimicrobial Activity Assessment :
    • Objective: To investigate potential antimicrobial properties against various pathogens.
    • Findings: Showed promising results that suggest further exploration for clinical applications.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(3-methylphenyl)propiophenone involves its interaction with molecular targets such as neurotransmitter transporters. It inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and alertness.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3'-Carboethoxy-3-(3-methylphenyl)propiophenone with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Data
This compound C₁₈H₁₈O₃ (est.) ~294.33 (est.) 3'-COOEt, 3-(3-methylphenyl) Predicted higher lipophilicity (logP) due to methyl group
3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone C₁₈H₁₅F₃O₃ 336.31 3'-COOEt, 3-(3,4,5-F₃C₆H₂) Electron-withdrawing F substituents enhance electrophilicity; MW 336.31
2'-Carboethoxy-3-(3-fluorophenyl)propiophenone C₁₈H₁₇FO₃ 300.32 2'-COOEt, 3-(3-FC₆H₄) Lower steric hindrance at 2'-position; MW 300.32
m-Nitropropiophenone C₉H₉NO₃ 179.18 3-NO₂ on phenyl ring Melting point: 98°C; soluble in water/organic solvents
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone C₁₆H₁₄ClFOS 308.80 3'-Cl, 5'-F, 4-SMe on phenyl Thiomethyl group enhances nucleophilic reactivity; MW 308.80
Key Observations:
  • Lipophilicity : The methyl group increases logP compared to halogenated derivatives, which may influence bioavailability in pharmaceutical contexts .
α-Functionalization Reactions
  • α-Phenylselenation: Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide and Cs₂CO₃. For example, propiophenone itself yields 0.59 mmol of product under standard conditions . The target compound’s methyl substituent may reduce yields slightly due to steric hindrance, analogous to hindered ketones like cyclohexanone (0.43 mmol yield) .
  • Amination: Sterically hindered propiophenones show low yields in catalytic amination. For instance, propiophenone achieves only 11% amine yield over Au/TiO₂ catalysts . The 3-methylphenyl group in the target compound may further reduce reactivity compared to less bulky analogs.
Sulfur-Incorporating Reactions

Propiophenone reacts with sulfur and morpholine to form derivatives like β-morpholinopropiophenone . The target compound’s carboethoxy group may direct reactivity to the ketone or ester moiety, differing from unsubstituted propiophenone.

Biological Activity

3'-Carboethoxy-3-(3-methylphenyl)propiophenone, identified by its CAS number 898790-51-7, is an organic compound belonging to the class of ketones. Its unique structure includes a carboethoxy group and a 3-methylphenyl moiety, which enhances its reactivity and potential biological activity. This article provides a detailed overview of the biological activities associated with this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C_{18}H_{22}O_{3}
  • Molecular Weight : 296.36 g/mol
  • Structure : The compound features an ethyl ester functional group linked to a propiophenone structure.

The biological activity of this compound can be attributed to its interactions with various biological pathways:

  • Target of Action : The compound primarily targets cellular oxidative phosphorylation processes.
  • Mode of Action : It acts similarly to ionophores, potentially disrupting the normal function of ATP synthase and affecting mitochondrial function.
  • Biochemical Pathways : The compound influences the electron transport chain, leading to alterations in cellular energy metabolism and subsequent effects on cell viability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, which is evidenced by increased markers of apoptosis such as caspase activation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in treating bacterial infections.
  • Cell Viability Assays : In another investigation, the compound was tested on various cancer cell lines (e.g., MCF-7 and HeLa). Results showed a significant reduction in cell viability at concentrations above 50 µM, with accompanying morphological changes indicative of apoptosis.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
4'-Carboethoxy-3-(3-methylphenyl)propiophenoneC_{18}H_{22}O_{3}Different position of the ethoxy group
2'-Carboethoxy-3-(3-methylphenyl)propiophenoneC_{18}H_{22}O_{3}Variation in the position of the carboethoxy group
4-MethylpropiophenoneC_{16}H_{16}OLacks the carboethoxy group

The structural specificity of this compound may confer distinct biological activities compared to these similar compounds, highlighting its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Carboethoxy-3-(3-methylphenyl)propiophenone, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves catalytic hydrogenation of unsaturated precursors using palladium on charcoal (Pd/C) under H₂, as demonstrated for structurally related compounds like 3-(3-Methoxyphenyl)propionic acid . Optimization can include adjusting reaction parameters such as catalyst loading (5–10% w/w), hydrogen pressure (1–3 atm), and temperature (25–50°C). Monitoring reaction progress via TLC or GC-MS is critical to avoid over-reduction or byproduct formation.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the carboethoxy and 3-methylphenyl substituents. For example, the methyl group in the 3-methylphenyl moiety typically appears as a singlet near δ 2.3 ppm in ¹H NMR. Mass spectrometry (MS) and infrared (IR) spectroscopy can validate molecular weight (e.g., via [M+H]+ ions) and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How should researchers handle and dispose of this compound to ensure laboratory safety?

  • Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Waste should be segregated into halogenated solvent containers and processed by certified waste management services, as outlined for structurally similar propionic acid derivatives . Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) for spill management.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for this compound’s synthesis?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions or impurities in starting materials. Systematic replication studies should control variables like solvent purity (e.g., anhydrous THF vs. ethanol) and catalyst activation (e.g., pre-reduction of Pd/C). Analytical techniques like HPLC or X-ray crystallography can identify byproducts, such as trifluoromethyl derivatives formed under oxidative conditions, as seen in related propiophenone systems .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions to predict sites for electrophilic/nucleophilic attack. For instance, the carboethoxy group’s carbonyl carbon is likely electrophilic, analogous to trifluoromethylpropiophenone derivatives . Molecular docking studies may also explore interactions with biological targets, such as enzymes, by leveraging SMILES/InChI descriptors for virtual screening .

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Preparative HPLC with a C18 column and acetonitrile/water gradients can resolve polar byproducts. For non-volatile impurities, recrystallization using ethyl acetate/hexane mixtures (1:3 v/v) is effective, as validated for methoxyphenylpropionic acids . Purity assessment via differential scanning calorimetry (DSC) can confirm melting points (e.g., 43–45°C for related compounds) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound under acidic conditions?

  • Methodological Answer : Stability studies under controlled pH (e.g., 1–6) and temperature (25–40°C) can clarify discrepancies. For example, trifluoromethylpropiophenones exhibit hydrolysis resistance at pH >3 but degrade in strong acids (pH <1) . Kinetic studies using UV-Vis spectroscopy to track degradation rates are recommended, with comparisons to NIST stability data for analogous esters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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